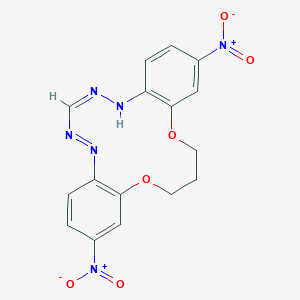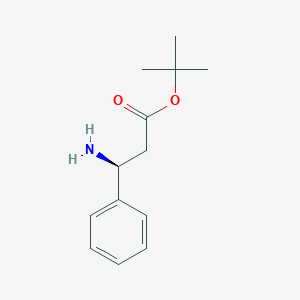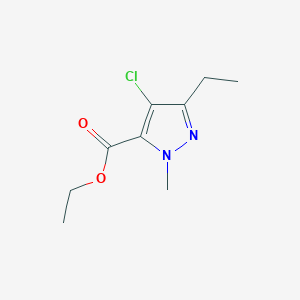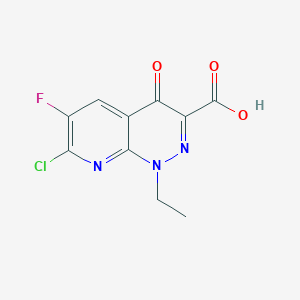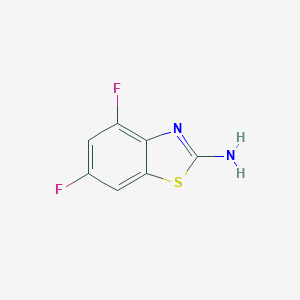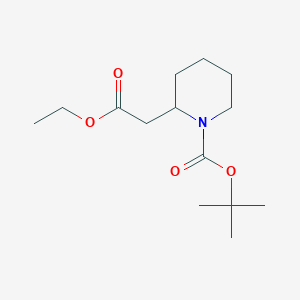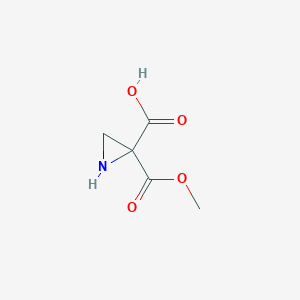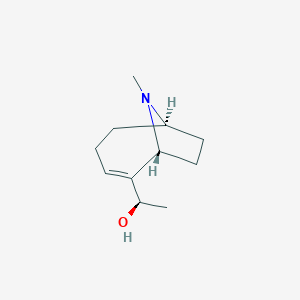![molecular formula C19H20N2O6 B053946 [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate CAS No. 114560-31-5](/img/structure/B53946.png)
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole-3-acetic acid, a plant hormone that plays a critical role in regulating plant growth and development. In
Mechanism Of Action
The mechanism of action of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells and the suppression of tumor growth.
Biochemical And Physiological Effects
Studies have shown that [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of tumors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound is not causing harm to healthy cells.
Future Directions
There are many potential future directions for research involving [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate. One area of interest is in the development of new cancer therapies that target the specific enzymes inhibited by this compound. Another potential direction is in the study of the compound's effects on plant growth and development. Finally, future research could focus on identifying new derivatives of this compound that exhibit even greater anti-tumor activity or reduced toxicity to normal cells.
Synthesis Methods
The synthesis of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate involves several steps. The starting material is indole-3-acetic acid, which is first converted to its methyl ester. The methyl ester is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the addition of an aziridine ring to the 5-position of the indole ring, which is accomplished using a suitable aziridination reagent.
Scientific Research Applications
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Other potential applications include the study of plant growth and development, as well as the development of new pharmaceuticals.
properties
CAS RN |
114560-31-5 |
|---|---|
Product Name |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
Molecular Formula |
C19H20N2O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C19H20N2O6/c1-11(22)26-8-4-5-14-13(10-27-12(2)23)17-18(20(14)3)16(24)9-15(19(17)25)21-6-7-21/h4-5,9H,6-8,10H2,1-3H3/b5-4+ |
InChI Key |
BXFPCECXYGHUEL-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
Canonical SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
synonyms |
[(E)-3-[3-(acetyloxymethyl)-5-aziridin-1-yl-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



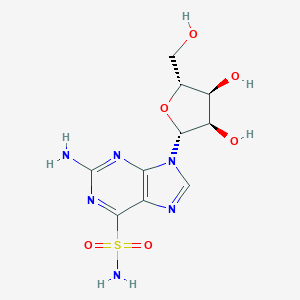
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
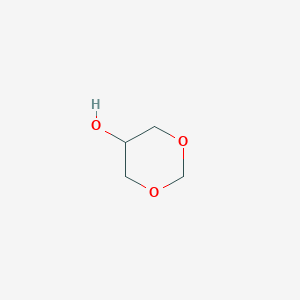
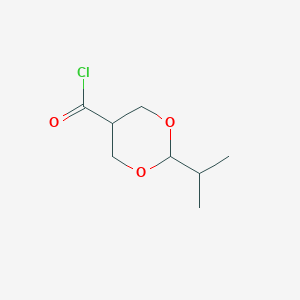
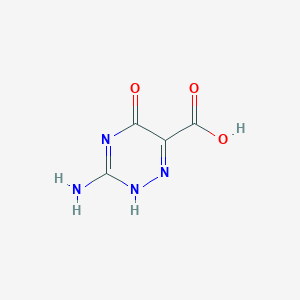
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
